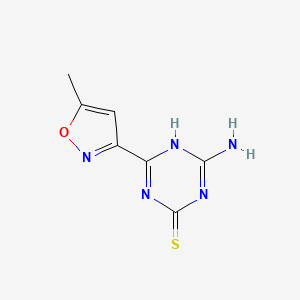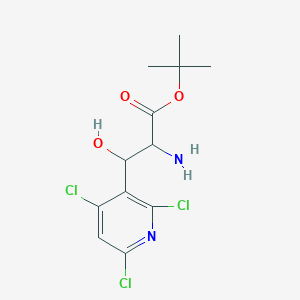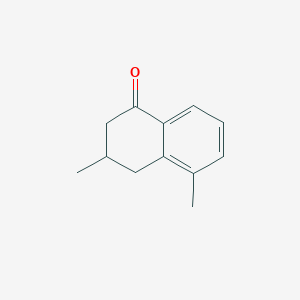![molecular formula C6H6N4O B13195754 {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound in good-to-excellent yields . Another approach involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis can be particularly advantageous due to its efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the triazolopyrazine scaffold .
Applications De Recherche Scientifique
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a versatile scaffold for drug development. Additionally, it has applications in agriculture as a herbicidal and antifungal agent .
Mécanisme D'action
The mechanism of action of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells . The compound’s ability to modulate these targets can lead to the disruption of essential biological pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol can be compared with other similar compounds, such as {[1,2,4]Triazolo[1,5-a]pyrimidine} and {[1,2,4]Triazolo[1,5-a]pyridine}. These compounds share a similar triazole ring fused to different heterocyclic systems, but they may exhibit different biological activities and properties . The unique structure of this compound, with its specific arrangement of nitrogen atoms, contributes to its distinct pharmacological profile.
List of Similar Compounds
- {[1,2,4]Triazolo[1,5-a]pyrimidine}
- {[1,2,4]Triazolo[1,5-a]pyridine}
- {[1,2,4]Triazolo[4,3-a]pyrazine}
- {[1,2,4]Triazolo[1,5-c]pyrimidine}
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-a]pyrazin-8-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-3-5-6-8-4-9-10(6)2-1-7-5/h1-2,4,11H,3H2 |
Clé InChI |
WUKDFKDCSWTNJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC=N2)C(=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)




![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)


![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)


